MK-8245三氟乙酸盐

描述

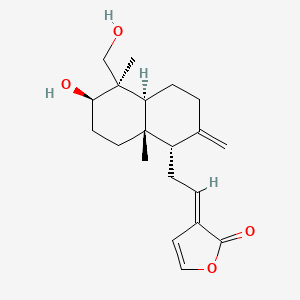

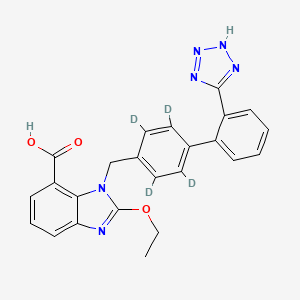

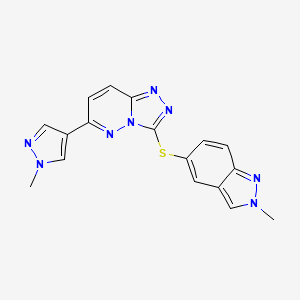

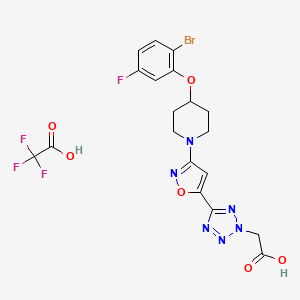

MK-8245 Trifluoroacetate is a phenoxy piperidine isoxazole derivative . It functions as a potent, liver-targeting stearoyl-CoA desaturase (SCD) inhibitor . It demonstrates significant anti-diabetic and anti-dyslipidemic effects . It showcases high specificity and efficacy against SCD1 across various species .

Synthesis Analysis

The synthesis of MK-8245 Trifluoroacetate involves a tetrazole acetic acid moiety that facilitates liver-targeting through OATPs recognition . Its inhibition potency in rat hepatocyte assays surpasses that in HepG2 cell assays devoid of active OATPs .Molecular Structure Analysis

The molecular structure of MK-8245 Trifluoroacetate is C17H16BrFN6O4 . It is a phenoxy piperidine isoxazole derivative . The 3D chemical structure image of MK-8245 Trifluoroacetate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

MK-8245 Trifluoroacetate exhibits a significant SCD inhibition in the rat hepatocyte assay which contains functional, active OATPs . It is only weakly active in the HepG2 cell assay which is devoid of active OATPs .科学研究应用

1. 糖尿病和血脂异常治疗中的治疗窗口

MK-8245三氟乙酸盐已被探索用于慢性糖尿病和血脂异常的治疗。由Oballa等人(2011年)领导的研究专注于设计以肝脏为靶点的SCD抑制剂,以建立最小化暴露在与不良事件相关的组织(如皮肤和眼睛组织)的治疗窗口。这导致了MK-8245的发现,该化合物显示出临床前抗糖尿病和抗血脂异常效果,并具有显着改善的治疗窗口 (Oballa et al., 2011)。

2. 有机合成中的催化作用

MK-8245三氟乙酸盐在有机合成中扮演催化剂的角色。Vermoortele等人(2013年)证明了其在锆蒽醌酸盐UiO-66(Zr)的催化活性中的应用。该材料是通过三氟乙酸和HCl的组合合成的,由于其开放框架和众多的开放位点,显示出对Lewis酸催化反应的改进催化活性 (Vermoortele et al., 2013)。

3. 光催化中的作用

在光催化领域,MK-8245三氟乙酸盐,特别是三氟乙酸,被确定为有益的共催化剂。Bi等人(2015年)发现,三氟乙酸有助于加速空穴转移,从而增强光催化H2产生活性。这种应用显著提高了光催化转化的效率 (Bi et al., 2015)。

4. 对巨核细胞分化和血小板产生的影响

Fock等人(2008年)的研究探讨了MK-8245三氟乙酸盐对巨核细胞分化和血小板产生的影响。通过过表达NF-E2的p45亚基,研究观察到成熟巨核细胞的比例增加以及体外和体内血小板产生的潜力增强 (Fock et al., 2008)。

作用机制

安全和危害

The safety data sheet for MK-8245 Trifluoroacetate advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBPCMXFQYATAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrF4N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735343 | |

| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MK-8245 Trifluoroacetate | |

CAS RN |

1415559-41-9 | |

| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)